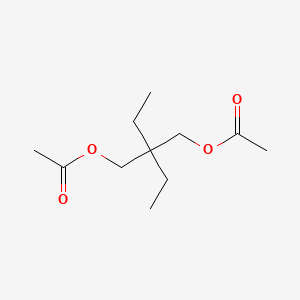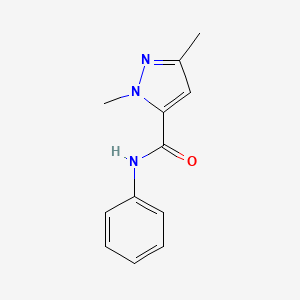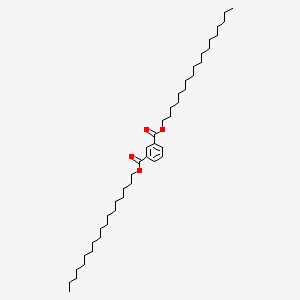
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfinyl group attached to a dodecatrienol backbone, which includes three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL typically involves multiple steps, starting with the preparation of benzenesulfinyl chloride. This can be achieved through the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfinyl chloride is then reacted with appropriate intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Scientific Research Applications
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various biological molecules, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfinyl group and exhibit similar biological activities.
Sulfone derivatives: Compounds with sulfone groups that undergo similar chemical reactions and have comparable applications.
Aromatic sulfides: These compounds contain sulfide groups and are used in similar research and industrial contexts.
Uniqueness
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is unique due to its specific structural features, including the combination of a benzenesulfinyl group with a dodecatrienol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63832-03-1 |
|---|---|
Molecular Formula |
C21H30O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C21H30O2S/c1-6-21(5,22)20(24(23)19-13-8-7-9-14-19)16-15-18(4)12-10-11-17(2)3/h6-9,11,13-15,20,22H,1,10,12,16H2,2-5H3 |
InChI Key |
RCHBAKQBRYGMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(C)(C=C)O)S(=O)C1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


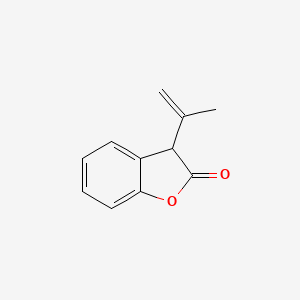
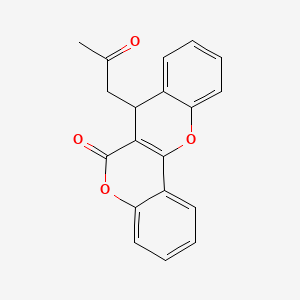

![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
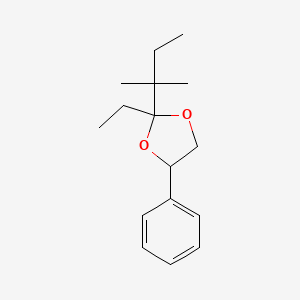
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
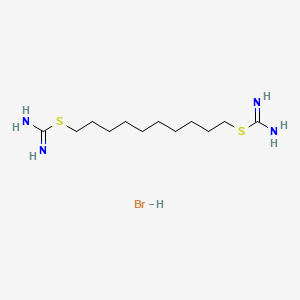
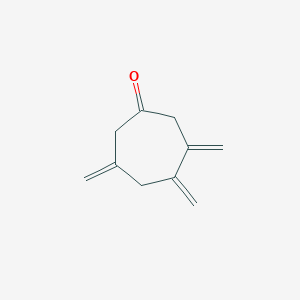
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
